molecular formula C19H14F3N5O2 B2833301 3-(4-methoxyphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 847387-30-8

3-(4-methoxyphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2833301
CAS No.: 847387-30-8
M. Wt: 401.349
InChI Key: HZEQRATXWLXPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-methoxyphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolopyrimidinone derivative characterized by a bicyclic core structure fused with a triazole ring. Key structural features include:

  • 4-Methoxyphenyl substituent at position 3, contributing electron-donating properties and enhanced lipophilicity.

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O2/c1-29-15-8-6-14(7-9-15)27-17-16(24-25-27)18(28)26(11-23-17)10-12-2-4-13(5-3-12)19(20,21)22/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEQRATXWLXPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazolopyrimidine core through cyclization reactions. The methoxyphenyl and trifluoromethylbenzyl groups are then introduced via substitution reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, requiring efficient and cost-effective methods.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The methoxyphenyl and trifluoromethylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that triazolopyrimidine derivatives exhibit significant anti-cancer properties. The compound has been studied for its ability to inhibit the growth of various cancer cell lines.

  • Mechanism of Action : The compound acts by interfering with cellular signaling pathways involved in cell proliferation and apoptosis. Its structural features allow it to bind effectively to target proteins involved in cancer progression.
  • Case Studies :
    • A study published in Cancer Research demonstrated that similar triazolopyrimidines could induce apoptosis in breast cancer cells through the activation of caspase pathways .
    • Another investigation highlighted the efficacy of related compounds against lung cancer models, showing reduced tumor size and increased survival rates in treated subjects .

Anti-Inflammatory Properties

The compound also shows promise as an anti-inflammatory agent.

  • Research Findings : In vitro studies have revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
  • Clinical Relevance : The ability to modulate inflammatory responses makes this compound a candidate for treating chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Drug Design and Development

The unique structural characteristics of 3-(4-methoxyphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one make it a valuable scaffold for drug development.

  • Structure-Activity Relationship (SAR) : Modifications to the trifluoromethyl or methoxy groups can enhance biological activity or selectivity for certain targets. Computational studies have suggested potential derivatives that could improve potency .
  • Applications in Targeted Therapy : The compound’s ability to selectively target specific receptors involved in disease processes positions it as a candidate for personalized medicine approaches.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and analogues from the evidence:

Compound Name / ID Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound C₂₂H₁₇F₃N₆O₂ 3: 4-Methoxyphenyl; 6: 4-(Trifluoromethyl)benzyl 478.41 High lipophilicity (methoxy), strong electron withdrawal (CF₃)
3-(4-Fluorophenyl)-6-(4-methylbenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one C₁₈H₁₄FN₅O 3: 4-Fluorophenyl; 6: 4-Methylbenzyl 335.34 Moderate polarity (F), smaller substituents (methyl)
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one C₁₉H₁₆ClN₅O₂ 3: Phenyl; 5: 4-Chlorophenoxy; 6: Isopropyl 393.82 Chlorophenoxy enhances electrophilicity; isopropyl adds steric bulk
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one C₂₂H₁₈FN₇O₄ 3: 3-Fluorobenzyl; 6: Oxadiazole-linked dimethoxyphenyl 463.43 Oxadiazole introduces hydrogen-bond acceptors; dimethoxy enhances solubility

Key Structural and Electronic Comparisons

The 4-methoxyphenyl group increases lipophilicity relative to the 4-fluorophenyl in or phenyl in , which may enhance membrane permeability .

Impact of Heterocyclic Modifications The oxadiazole ring in introduces additional hydrogen-bond acceptors (N and O atoms), which could improve solubility and target engagement compared to the benzyl or alkyl substituents in other analogues .

Crystallographic and Spatial Considerations X-ray data for reveal near-coplanarity of the triazolopyrimidinone core with attached phenyl rings (dihedral angles: 1.09° and 87.74°), suggesting conformational rigidity. This contrasts with the target compound’s 4-(trifluoromethyl)benzyl group, which may adopt a more flexible orientation .

Molecular Weight and Drug-Likeness

  • The target compound (478.41 g/mol) exceeds the typical threshold for oral bioavailability (≤500 g/mol), similar to (463.43 g/mol). Smaller analogues like (335.34 g/mol) may have better pharmacokinetic profiles but reduced target affinity due to simpler substituents .

Biological Activity

3-(4-methoxyphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a triazolopyrimidinone core, suggest diverse biological activities that may be harnessed for therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

  • IUPAC Name : 3-(4-methoxyphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
  • Molecular Formula : C19H14F3N5O2
  • Molecular Weight : 360.34 g/mol

The compound features a methoxy group and a trifluoromethyl group that enhance its lipophilicity and potentially its biological activity.

The mechanism of action involves interaction with specific molecular targets, primarily through enzyme inhibition or receptor modulation. The trifluoromethyl group may enhance binding affinity and stability, which is crucial for its efficacy in biological systems. This interaction can lead to alterations in cellular pathways, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. For instance, compounds similar to triazolo[4,5-d]pyrimidines have been shown to possess antibacterial activity against various pathogens:

CompoundActivityTarget Organisms
Triazole derivativesAntibacterialE. coli, S. aureus
Pyrimidine derivativesAntifungalC. albicans

In vitro studies have shown that the presence of the methoxy group at the para position enhances antimicrobial efficacy against Gram-positive bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. A study on similar triazole derivatives demonstrated cytotoxic effects against human cancer cell lines:

Cell LineCompound TestedIC50 (µM)
MCF-7 (breast cancer)Triazole derivative A12.5
Bel-7402 (hepatocellular carcinoma)Triazole derivative B15.0

These results suggest that modifications in the triazole structure can enhance cytotoxicity .

Antitubercular Activity

Emerging evidence points to the potential antitubercular effects of compounds in this class. For example, related pyrimidine derivatives have shown activity against Mycobacterium tuberculosis (Mtb):

  • Mechanism : Compounds disrupt cell wall biosynthesis or target metabolic pathways unique to Mtb.
  • Activity : Some derivatives exhibited MIC values as low as 0.8 µg/mL against resistant strains .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of synthesized triazolo-pyrimidines on various cancer cell lines. The results indicated a dose-dependent response with significant inhibition at higher concentrations.
  • Antimicrobial Testing : The compound was tested against standard bacterial strains using disk diffusion methods, demonstrating substantial zones of inhibition comparable to established antibiotics.
  • Mechanistic Studies : Further investigations using molecular docking simulations provided insights into binding interactions with target enzymes involved in cancer progression and bacterial resistance mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.